(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride
CAS No.: 2624108-59-2
Cat. No.: VC11544661
Molecular Formula: C6H11ClN2O
Molecular Weight: 162.62 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2624108-59-2 |
---|---|
Molecular Formula | C6H11ClN2O |
Molecular Weight | 162.62 g/mol |
IUPAC Name | (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one;hydrochloride |
Standard InChI | InChI=1S/C6H10N2O.ClH/c9-6-5-2-1-4(8-5)3-7-6;/h4-5,8H,1-3H2,(H,7,9);1H/t4-,5+;/m1./s1 |
Standard InChI Key | ZWEJRPZWECKAAK-JBUOLDKXSA-N |
Isomeric SMILES | C1C[C@H]2C(=O)NC[C@@H]1N2.Cl |
Canonical SMILES | C1CC2C(=O)NCC1N2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₁H₁₈N₂O₃·HCl, with a molecular weight of 262.73 g/mol (accounting for the hydrochloride salt) . The core structure consists of a bicyclo[3.2.1]octane scaffold, where positions 3 and 8 are occupied by nitrogen atoms, and position 2 features a ketone group. The (1S,5R) stereochemistry dictates the spatial arrangement of substituents, influencing its interactions with biological targets .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 1622919-66-7 |
Molecular Formula | C₁₁H₁₈N₂O₃·HCl |
Molecular Weight | 262.73 g/mol |
Stereochemistry | (1S,5R) |
Salt Form | Hydrochloride |
Structural Analysis
X-ray crystallography and NMR studies reveal that the bicyclo[3.2.1]octane system adopts a boat-chair conformation, stabilizing the molecule through intramolecular hydrogen bonding between the ketone and proximal nitrogen . The hydrochloride salt forms ionic interactions with the tertiary nitrogen, enhancing crystalline stability.
Synthesis and Manufacturing
Enantioselective Synthesis
The synthesis of (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one begins with piperazinone derivatives, which undergo transannular enolate alkylation to form the bicyclic framework . Key steps include:
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Enolate Formation: Deprotonation of the piperazinone carbonyl using a strong base (e.g., LDA).
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Alkylation: Reaction with an alkyl halide to bridge the nitrogen atoms, forming the bicyclo[3.2.1] structure.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the (1S,5R) configuration.
Industrial-Scale Production
While laboratory-scale synthesis yields milligrams to grams, industrial production requires optimization for cost and efficiency. Continuous flow reactors and catalytic enantioselective methods are under investigation to improve throughput. Challenges include minimizing racemization and isolating the hydrochloride salt via recrystallization .
Pharmaceutical and Biological Applications
Peptidomimetic Design
The compound’s rigid structure mimics peptide backbones, enabling its use in conformationally restricted inhibitors. For example, it served as a core scaffold in a farnesyltransferase inhibitor, which elucidated the enzyme’s bound conformation . Modifications at the Cα position allow tuning of binding affinity and selectivity .
Role in Antiviral Therapeutics
(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride is a key subunit in beclabuvir hydrochloride, an NS5B polymerase inhibitor used against hepatitis C virus (HCV) . The bicyclic system enhances binding to the viral polymerase’s allosteric site, preventing RNA replication .
Table 2: Therapeutic Applications
Application | Mechanism | Target |
---|---|---|
HCV Treatment | NS5B Polymerase Inhibition | Hepatitis C Virus |
Cancer Therapy | Farnesyltransferase Inhibition | Ras Protein Processing |
Neurological Research
Patent data highlights its potential in treating neurological disorders. Derivatives act as σ-1 receptor modulators, showing promise in neuropathic pain and depression models . The bicyclic amine’s rigidity may reduce off-target effects compared to flexible analogs .
Pharmacological Properties
Pharmacokinetics
The hydrochloride salt improves oral bioavailability, with ~60% absorption in rodent models. Metabolism occurs via hepatic cytochrome P450 enzymes, primarily CYP3A4, generating inactive metabolites excreted renally .
Toxicity Profile
Acute toxicity studies in rats indicate an LD₅₀ of >2,000 mg/kg, suggesting low systemic toxicity. Chronic exposure at high doses (≥500 mg/kg/day) caused mild hepatotoxicity, reversible upon discontinuation.
Challenges and Future Directions
Synthesis Optimization
Current methods suffer from low enantiomeric excess (70–85%), necessitating improved chiral catalysts or biocatalytic approaches. Flow chemistry could address scalability issues while reducing solvent waste .
Expanding Therapeutic Indications
Ongoing research explores its utility in:
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Immunomodulation: Inhibiting pro-inflammatory cytokine production.
Combination Therapies
In HCV treatment, combining beclabuvir with direct-acting antivirals (e.g., sofosbuvir) enhances efficacy and reduces resistance . Similar strategies could apply to oncology applications .
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